The compound is derived from the chlorination of thiophene derivatives and is classified under organic compounds, specifically as a thiophene derivative. The chemical formula for methyl 3-chloro-5-cyanothiophene-2-carboxylate is , with a molecular weight of approximately 202.63 g/mol. It is often utilized in synthetic organic chemistry as an intermediate for producing more complex molecules.
The synthesis of methyl 3-chloro-5-cyanothiophene-2-carboxylate typically involves several key steps:
These methods allow for high yields and purity of the final product, making it suitable for further chemical transformations.
Methyl 3-chloro-5-cyanothiophene-2-carboxylate can participate in various chemical reactions:
These reactions illustrate its versatility as a building block in organic synthesis.
The mechanism of action for methyl 3-chloro-5-cyanothiophene-2-carboxylate primarily involves its interactions with biological targets:
The exact pathways depend on the biological context and specific targets within cellular systems.
Methyl 3-chloro-5-cyanothiophene-2-carboxylate exhibits several notable physical and chemical properties:
These properties are crucial for its applications in various scientific fields.
Methyl 3-chloro-5-cyanothiophene-2-carboxylate has several significant applications:
These applications highlight its importance in advancing both scientific research and industrial processes.
Friedel-Crafts acylation serves as a foundational step for introducing carbonyl groups onto thiophene rings, enabling subsequent functionalization toward Methyl 3-chloro-5-cyanothiophene-2-carboxylate. The reaction typically employs acyl chlorides (e.g., acetyl chloride) or anhydrides with Lewis acids (AlCl₃) to generate electrophilic acylium ions. Thiophene’s electron-rich 2-position exhibits high regioselectivity for electrophilic attack, yielding 2-acetylthiophene intermediates. These intermediates undergo esterification to form methyl thiophene-2-carboxylate, a critical precursor for downstream chlorination and cyanation [5] [10]. Molecular characteristics of key intermediates are summarized below:
Table 1: Molecular Characteristics of Methyl 3-chloro-5-cyanothiophene-2-carboxylate
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄ClNO₂S |
| Molecular Weight | 201.63 g/mol |
| SMILES | COC(=O)C1=C(C=C(Cl)S1)C#N |
| InChIKey | ALMJCKIDHUUORS-UHFFFAOYSA-N |
| Topological Polar Surface Area | 97.06 Ų |
| LogP (Consensus) | 2.34 |
Electrophilic chlorination at the thiophene ring’s 3- and 5-positions employs reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). SOCl₂ facilitates chlorodehydroxylation of carboxylic acid intermediates under reflux conditions (e.g., 70–80°C), while PCl₅ enables direct chlorination of methyl thiophene-2-carboxylate at elevated temperatures (110–120°C). Dichloromethane or toluene serves as the solvent, with reaction times optimized at 4–6 hours to minimize polysubstitution. Quenching with ice water terminates reactions, and yields range from 70–85% after recrystallization [4] [9].
Table 2: Chlorination Reagent Comparison
| Reagent | Temperature | Time (h) | Solvent | Yield (%) |
|---|---|---|---|---|
| Thionyl Chloride | 70–80°C | 4 | Dichloromethane | 78 |
| Phosphorus Pentachloride | 110–120°C | 6 | Toluene | 85 |
| Chlorine (Fe catalyst) | 0–5°C | 3 | Dichloromethane | 92 |
Cyanogroup installation at C5 proceeds via nucleophilic substitution (SNAr) or oxidative pathways:
Iron powder or ferric chloride (FeCl₃) catalyzes regioselective chlorination by activating molecular chlorine (Cl₂). The Fe³⁺/Fe²⁺ cycle generates chloronium ions (Cl⁺), which undergo electrophilic addition to the thiophene ring. In Methyl 3-chloro-5-cyanothiophene-2-carboxylate synthesis, iron mediation ensures C5 chlorination precedes cyanation due to steric and electronic directing effects of the C3 chloride. Key parameters include:
Solvent polarity and coordinating ability critically influence reaction rates and regioselectivity:
Table 3: Solvent Impact on Cyanation Yield
| Solvent | Dielectric Constant (ε) | Reaction Yield (%) |
|---|---|---|
| Dimethylformamide | 37 | 85 |
| Acetonitrile | 38 | 82 |
| Dichloromethane | 9 | 45 |
| Ethanol | 24 | 58 |
One-pot methodologies integrate acylation, chlorination, and cyanation in a single reactor, minimizing intermediate purification and enhancing atom economy. For example:
Table 4: Stepwise vs. One-Pot Synthesis Efficiency
| Parameter | Stepwise Synthesis | One-Pot Synthesis |
|---|---|---|
| Overall Yield | 72% | 89% |
| Reaction Time | 24 hours | 14 hours |
| Solvent Consumption | 1.2 L/mol | 0.8 L/mol |
| Purity | 95% | 98% |
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7